molecular formula C10H6O2 B1617136 3-Phenyl-3-cyclobutene-1,2-dione CAS No. 3947-97-5

3-Phenyl-3-cyclobutene-1,2-dione

Cat. No.: B1617136
CAS No.: 3947-97-5
M. Wt: 158.15 g/mol
InChI Key: KLGVPAWHYZDGCX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-cyclobutene-1,2-dione can be achieved through various synthetic routes. One common method involves the cyclization of phenyl-substituted acetylenes with carbon monoxide under high-pressure conditions . Another approach includes the reaction of phenylacetylene with carbon monoxide and a suitable catalyst to form the desired cyclobutene ring .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the cyclobutene ring while minimizing side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3-cyclobutene-1,2-dione is unique due to its specific structural features, such as the phenyl group and the cyclobutene ring with two ketone functionalities. These features confer distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

3-phenylcyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c11-9-6-8(10(9)12)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGVPAWHYZDGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192611
Record name 3-Phenyl-3-cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3947-97-5
Record name 3-Phenyl-3-cyclobutene-1,2-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3947-97-5
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Record name 3-Phenyl-3-cyclobutene-1,2-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylcyclobutenedione
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Record name 3-Phenyl-3-cyclobutene-1,2-dione
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Record name 3-phenyl-3-cyclobutene-1,2-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Phenylcyclobutenedione?

A1: The molecular formula of Phenylcyclobutenedione is C10H6O2, and its molecular weight is 158.15 g/mol.

Q2: What spectroscopic data is available for characterizing Phenylcyclobutenedione?

A2: Phenylcyclobutenedione has been characterized using various spectroscopic methods, including 1H NMR [, ], IR [], and UV-Vis spectroscopy. These techniques provide insights into its structure, bonding, and electronic properties. For example, 1H NMR studies have revealed restricted rotation about the C-N bond in certain N-substituted derivatives of phenylcyclobutenedione, providing information about the molecule's conformational dynamics [].

Q3: How does Phenylcyclobutenedione react with enamines?

A3: Phenylcyclobutenedione reacts with enamines to form 1:1 adducts. These adducts can undergo base-catalyzed rearrangements to produce substituted 3-hydroxy-2-pyridones. The reaction can be influenced by the substituents on both the phenylcyclobutenedione and the enamine [, ].

Q4: Can Phenylcyclobutenedione undergo ring-opening reactions?

A4: Yes, Phenylcyclobutenedione can undergo ring-opening reactions under certain conditions. For instance, in the presence of alkali, it decomposes to benzylidenepyruvic acid and benzaldehyde. This reactivity highlights the strain associated with the four-membered ring and the potential for generating acyclic compounds [].

Q5: Does Phenylcyclobutenedione react with organophosphorus compounds?

A5: Yes, Phenylcyclobutenedione demonstrates reactivity with various organophosphorus reagents. For example, it reacts with triphenylphosphoranes (Wittig reagents) to produce cyclobutenones and cyclobutenediones. The specific products formed depend on the substituents present on both the phenylcyclobutenedione and the phosphorane []. This reaction showcases its potential in constructing more complex molecules through carbon-carbon bond formation.

Q6: Can Phenylcyclobutenedione be used in ring expansion reactions?

A6: Yes, Phenylcyclobutenedione, particularly 3-Alkyl-4-phenylcyclobutenediones, can undergo ring expansion reactions to form five-membered rings. For instance, oxidation of these compounds leads to cyclopentenetriones or cyclopentenediones. Similarly, the oximes derived from these compounds can be hydrolyzed to produce five-membered ring systems [, ]. These reactions highlight the potential of phenylcyclobutenedione in synthetic strategies for accessing diverse carbocyclic frameworks.

Q7: What are some potential applications of Phenylcyclobutenedione and its derivatives?

A7: Due to its diverse reactivity, Phenylcyclobutenedione holds promise in various applications. For example:

  • Photochromic materials: Phenylcyclobutenedione derivatives have shown potential as photochromic materials, meaning they can reversibly change color upon exposure to light []. This property makes them attractive for applications like optical data storage and smart windows.

Q8: Are there any computational studies on Phenylcyclobutenedione?

A8: Yes, computational chemistry studies have been conducted on phenylcyclobutenedione derivatives to investigate their molecular hyperpolarizabilities, which are important for nonlinear optical properties. These studies aim to establish structure-property relationships and guide the design of new materials with tailored optical properties [].

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